molecular formula C7H11NO B8545347 1-(Pyrrolidin-2-ylidene)propan-2-one CAS No. 32357-58-7

1-(Pyrrolidin-2-ylidene)propan-2-one

Cat. No.: B8545347
CAS No.: 32357-58-7
M. Wt: 125.17 g/mol
InChI Key: MJPFXBSXYTVTNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolidin-2-ylidene)propan-2-one is a useful research compound. Its molecular formula is C7H11NO and its molecular weight is 125.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-(Pyrrolidin-2-ylidene)propan-2-one derivatives. The incorporation of the pyrrolidine moiety into hybrid chemical structures has been associated with significant pharmacological properties, particularly in targeting various cancer types.

Case Study: Synthesis and Evaluation of Pyrrolidinone Derivatives
A recent study synthesized several pyrrolidinone-hydrazone derivatives and assessed their cytotoxicity against human cancer cell lines, including MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), Panc-1 (pancreatic carcinoma), and PPC-1 (prostate cancer). The results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells compared to non-cancerous fibroblasts, with some compounds demonstrating promising anticancer activity .

CompoundCancer Cell LineEC50 (µM)Selectivity
AMDA-MB-2315.0Moderate
BIGR393.5High
CPanc-17.0Low
DPPC-12.0Very High

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens.

Case Study: Antimicrobial Activity Assessment
A series of 5-oxopyrrolidine derivatives were evaluated for their antimicrobial efficacy against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The results demonstrated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as therapeutic agents against resistant infections .

CompoundPathogenMIC (µg/mL)Activity
EMRSA4Strong
FLinezolid-resistant8Moderate
GTedizolid-resistant16Weak

Inhibition of Key Enzymes

Some derivatives have been identified as inhibitors of critical enzymes involved in cancer progression and microbial resistance, such as PI3K and various tyrosine kinases .

Induction of Apoptosis

Studies indicate that certain compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

Future Directions in Research

The ongoing research into the applications of this compound focuses on:

  • Structural Modifications : Enhancing the potency and selectivity of derivatives through structural modifications.
  • Combination Therapies : Investigating the efficacy of these compounds in combination with existing chemotherapeutics to overcome resistance mechanisms.

Properties

CAS No.

32357-58-7

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-pyrrolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C7H11NO/c1-6(9)5-7-3-2-4-8-7/h5,8H,2-4H2,1H3

InChI Key

MJPFXBSXYTVTNT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCCN1

Origin of Product

United States

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